ODM-204

Catalog No.
S548660
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ODM-204

Product Name

ODM-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ODM204; ODM-204; ODM 204.

Description

The exact mass of the compound ODM-204 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ODM-204 is a novel nonsteroidal compound developed as a dual-action inhibitor targeting both the androgen receptor and the enzyme cytochrome P450 17A1. Its primary therapeutic application is in the treatment of castration-resistant prostate cancer, a challenging form of cancer characterized by high expression of androgen receptors and persistent activation of androgen signaling pathways despite androgen deprivation therapy. ODM-204 functions by inhibiting the production of androgens, specifically dihydrotestosterone and testosterone, while simultaneously blocking androgen receptor activity, thus reducing cancer cell proliferation and tumor growth .

In preclinical studies, ODM-204 has shown significant biological activity against prostate cancer cell lines such as VCaP and LNCaP. It has been observed to inhibit cell proliferation and induce apoptosis in these androgen-dependent cells. In vivo studies using murine xenograft models demonstrated that administration of ODM-204 resulted in a notable reduction in tumor growth, reinforcing its potential as an effective treatment for castration-resistant prostate cancer . Furthermore, after oral administration in animal models, ODM-204 effectively suppressed serum levels of testosterone and dehydroepiandrosterone, indicating its systemic efficacy in inhibiting androgen production .

The synthesis of ODM-204 involves several chemical steps that focus on constructing its unique molecular framework while ensuring high purity and yield. Although specific synthetic routes are proprietary, the general approach typically includes:

  • Starting Materials: Selection of suitable steroidal precursors.
  • Functionalization: Introduction of functional groups necessary for biological activity.
  • Cyclization: Formation of ring structures that are critical for binding to the target enzymes.
  • Purification: Use of chromatography techniques to isolate the final product from by-products.

The detailed synthetic pathway remains under investigation and is subject to ongoing research for optimization .

ODM-204 is primarily being explored for its application in treating castration-resistant prostate cancer. Its dual mechanism of action—blocking androgen receptor signaling while inhibiting androgen synthesis—positions it as a promising candidate for patients who have developed resistance to conventional therapies like abiraterone acetate or enzalutamide. Clinical trials are underway to evaluate its safety and efficacy in human subjects, with early results indicating a favorable profile .

Interaction studies involving ODM-204 have focused on its pharmacokinetics and pharmacodynamics in various animal models. Research indicates that co-administration with other hormonal therapies can enhance its efficacy by further suppressing circulating testosterone levels. For instance, combining ODM-204 with leuprolide acetate has shown synergistic effects in reducing androgen-sensitive organ weights in male rats . Additionally, studies assessing drug-drug interactions highlight that ODM-204 does not significantly alter the metabolism of commonly used prostate cancer medications, suggesting a favorable safety profile .

Several compounds exhibit similar mechanisms or therapeutic targets as ODM-204. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionIC50 (nM)Unique Features
Abiraterone AcetateInhibits cytochrome P450 17A10.4First-generation steroidogenesis inhibitor
EnzalutamideAndrogen receptor antagonist5Selectively blocks androgen receptor signaling
GaleteroneDual action: AR antagonist and CYP17A1 inhibitor9Also targets mutant AR forms
ODM-201Androgen receptor inhibitor; less potent than ODM-20440Focuses on advanced stages of prostate cancer

ODM-204 distinguishes itself through its potent dual inhibition mechanism with lower IC50 values compared to some existing therapies, potentially offering enhanced therapeutic benefits for patients resistant to current treatments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types